molecular formula C19H21N3O3 B10982627 N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide

Cat. No.: B10982627
M. Wt: 339.4 g/mol
InChI Key: TXZYKLAQFBJMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide is a synthetic organic compound with a complex structure that includes a morpholine ring, a benzylcarbamoyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Benzylcarbamoyl Intermediate: Benzylamine reacts with phosgene to form benzyl isocyanate.

    Coupling with Phenylmorpholine: The benzyl isocyanate is then reacted with 2-aminophenylmorpholine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or morpholine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzylcarbamoyl)phenyl]morpholine-2-carboxamide
  • N-[2-(benzylcarbamoyl)phenyl]morpholine-3-carboxamide
  • N-[2-(benzylcarbamoyl)phenyl]morpholine-5-carboxamide

Uniqueness

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide is unique due to its specific substitution pattern on the morpholine ring and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C19H21N3O3/c23-18(20-14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)21-19(24)22-10-12-25-13-11-22/h1-9H,10-14H2,(H,20,23)(H,21,24)

InChI Key

TXZYKLAQFBJMIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.